2,5-Dimethoxy-3,6-bis(5-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)benzo-1,4-quinone
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Overview
Description
2,5-Dimethoxy-3,6-bis(5-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)benzo-1,4-quinone is a complex organic compound that belongs to the class of benzoquinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-3,6-bis(5-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)benzo-1,4-quinone typically involves multi-step organic reactions. The starting materials might include substituted benzoquinones and indole derivatives. Common synthetic routes may involve:
Step 1: Formation of the benzoquinone core through oxidation reactions.
Step 2: Introduction of methoxy groups via methylation reactions.
Step 3: Coupling of indole derivatives through Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-3,6-bis(5-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)benzo-1,4-quinone can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction to hydroquinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinones.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as anticancer or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-3,6-bis(5-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)benzo-1,4-quinone would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved might include:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-1,4-benzoquinone: A simpler benzoquinone derivative.
3,6-Di(1H-indol-3-yl)-1,4-benzoquinone: A related compound with indole groups.
Uniqueness
2,5-Dimethoxy-3,6-bis(5-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)benzo-1,4-quinone is unique due to its complex structure, which includes both methoxy and indole groups. This complexity might confer unique biological activities and chemical reactivity compared to simpler benzoquinone derivatives.
Properties
CAS No. |
56489-20-4 |
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Molecular Formula |
C34H34N2O4 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
2,5-dimethoxy-3,6-bis[5-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C34H34N2O4/c1-19(2)7-9-21-11-13-27-23(15-21)25(17-35-27)29-31(37)34(40-6)30(32(38)33(29)39-5)26-18-36-28-14-12-22(16-24(26)28)10-8-20(3)4/h7-8,11-18,35-36H,9-10H2,1-6H3 |
InChI Key |
YCLDWXNPPQFVMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1)NC=C2C3=C(C(=O)C(=C(C3=O)OC)C4=CNC5=C4C=C(C=C5)CC=C(C)C)OC)C |
Origin of Product |
United States |
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